Boiling Point Elevation vs. 5-Ethyl-2-methylpyridine and 2-Isopropyl-5-methylpyridine
5-Ethyl-2-isopropylpyridine exhibits a calculated boiling point of 207.7 ± 9.0 °C at 760 mmHg . This value is approximately 29.7 °C higher than that of 5-ethyl-2-methylpyridine (178 °C) and approximately 23.9 °C higher than that of 2-isopropyl-5-methylpyridine (183.8 °C) . The elevated boiling point directly translates to lower vapor pressure (0.3 mmHg at 25 °C) compared to the lighter analogs, which is a critical parameter in flavor formulation where controlled volatility governs the temporal profile of aroma release.
| Evidence Dimension | Boiling point (at 760 mmHg) |
|---|---|
| Target Compound Data | 207.7 ± 9.0 °C |
| Comparator Or Baseline | 5-Ethyl-2-methylpyridine: 178 °C; 2-Isopropyl-5-methylpyridine: 183.8 °C |
| Quantified Difference | +29.7 °C vs. 5-ethyl-2-methylpyridine; +23.9 °C vs. 2-isopropyl-5-methylpyridine |
| Conditions | Calculated values at 760 mmHg (ACD/Labs Percepta or equivalent prediction); data from ChemSrc and literature |
Why This Matters
The substantially higher boiling point means this compound evaporates more slowly, providing extended flavor longevity in applications such as chewing gum or baked goods where prolonged aroma release is desired—a functional advantage over faster-evaporating analogs.
